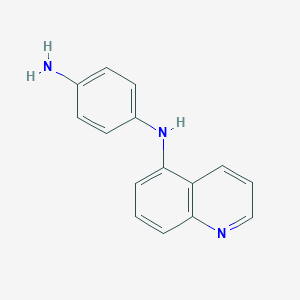

4-N-quinolin-5-ylbenzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-N-quinolin-5-ylbenzene-1,4-diamine” is a compound that falls under the category of quinoline derivatives . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a wide range of biological activities .

Synthesis Analysis

A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has been synthesized and tested for antibacterial activity against five bacterial strains . The synthesis of these derivatives involves the reaction of the amine with different aryl isocyanates .Molecular Structure Analysis

The molecular structure of “4-N-quinolin-5-ylbenzene-1,4-diamine” and similar compounds has been studied using various methods. For instance, the molecular structure and vibrational spectroscopic studies of 1,4-benzene diamine (BDA) with palladium nanoelectrode have been investigated as a molecular electronic switch using the density functional theory (DFT) and Hartree–Fock (HF) method .Applications De Recherche Scientifique

Anti-inflammatory Applications

The compound has been synthesized and used in the development of advanced therapies utilizing natural ingredients with anti-inflammatory qualities . It has been loaded into soluble starch nanoparticles (StNPs) at different concentrations (50 mg, 100 mg, and 200 mg) to investigate its potential against Methotrexate-induced inflammation in the lung and liver . The results showed a significant increase in levels of reduced glutathione (GSH) and a decrease in levels of oxidants such as malondialdehyde (MDA), nitric oxide (NO), advanced oxidation protein product (AOPP), matrix metalloproteinase 9/Gelatinase B (MMP-9), and levels of inflammatory mediators including interleukin 1-beta (IL-1β), nuclear factor kappa-B (NF-κB) in both lung and liver tissues .

Antioxidant Applications

Quinoline derivatives, including this compound, have been reported to show antioxidant activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Applications

Quinoline derivatives have been reported to have anticancer activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Antiviral Applications

Quinoline derivatives have been reported to have antiviral activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Antidiabetic Applications

Quinoline derivatives have been reported to have antidiabetic activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Antibacterial Applications

Quinoline derivatives have been reported to have antibacterial activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antimalarial effects .

Mode of Action

Quinoline derivatives are known to interact with their targets in a multifactorial manner, including the ability to target lipids, inhibit the formation of haemozoin, and generate reactive oxygen species .

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in inflammation and oxidative stress .

Result of Action

In vivo studies of quinoline derivatives have shown a significant decrease in levels of oxidants such as malondialdehyde (MDA), nitric oxide (NO), advanced oxidation protein product (AOPP), matrix metalloproteinase 9/Gelatinase B (MMP-9), and levels of inflammatory mediators including interleukin 1-beta (IL-1β), nuclear factor kappa-B (NF-κB) in both lung and liver tissues . These results suggest that quinoline derivatives may have potent anti-inflammatory and antioxidant effects.

Orientations Futures

The future directions for research on “4-N-quinolin-5-ylbenzene-1,4-diamine” and similar compounds are promising. For instance, there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . Additionally, there is interest in the potential of iron-based macrocyclic complexes for various applications .

Propriétés

IUPAC Name |

4-N-quinolin-5-ylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c16-11-6-8-12(9-7-11)18-15-5-1-4-14-13(15)3-2-10-17-14/h1-10,18H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVHTUSIPAQTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-quinolin-5-ylbenzene-1,4-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2960536.png)

![Ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2960537.png)

![(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one](/img/structure/B2960540.png)

![(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine](/img/structure/B2960543.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2960552.png)